molecular formula C23H20O2S B14258188 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane CAS No. 396678-37-8

4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane

Cat. No.: B14258188
CAS No.: 396678-37-8
M. Wt: 360.5 g/mol
InChI Key: QCIRCWUCXLTWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by its unique structure, which includes a dioxolane ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiophenol with benzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then reacted with a suitable acetal or ketal precursor to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylidene-4-phenyl-1,3-dioxolane: Similar structure but lacks the sulfanyl group.

    4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains a triazole ring instead of a dioxolane ring.

    N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide: Contains a hydrazide group and a triazole ring.

Uniqueness

4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a sulfanyl group

Properties

CAS No.

396678-37-8

Molecular Formula

C23H20O2S

Molecular Weight

360.5 g/mol

IUPAC Name

4-methylidene-2-[4-(4-methylphenyl)sulfanylphenyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C23H20O2S/c1-17-8-12-21(13-9-17)26-22-14-10-20(11-15-22)23(24-16-18(2)25-23)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3

InChI Key

QCIRCWUCXLTWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C3(OCC(=C)O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.